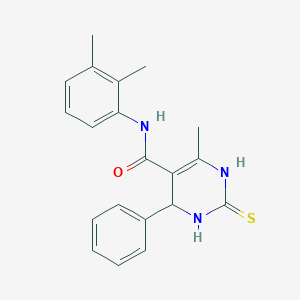

N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS: 372975-08-1, molecular formula: C₂₀H₂₁N₃OS) is a tetrahydropyrimidine derivative featuring a thioxo group at position 2, a phenyl substituent at position 4, a methyl group at position 6, and a carboxamide moiety linked to a 2,3-dimethylphenyl ring. This compound belongs to the Biginelli-type pyrimidine family, known for diverse pharmacological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-12-8-7-11-16(13(12)2)22-19(24)17-14(3)21-20(25)23-18(17)15-9-5-4-6-10-15/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKHPRIMZGPPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ionic Liquid-Catalyzed Synthesis

A modified Biginelli protocol uses 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) as a reusable catalyst. Key advantages include:

Morpholine-Mediated Cyclization

A divergent route involves synthesizing 2-morpholin-4-yl-N-(het)aryl-2-thioxoacetamides followed by cyclization with 1,3-diaminopropane. While this method typically generates 1,4,5,6-tetrahydropyrimidine-2-carboxamides, substituting diaminopropane with urea derivatives could yield the target compound.

Optimization Studies

Catalyst Screening

Comparative studies highlight catalyst-dependent efficiency:

SnCl₂·2H₂O offers high yields but requires longer reaction times, whereas ionic liquids enable faster, greener synthesis.

Solvent Effects

Ethanol and solvent-free conditions are optimal. Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.

Structural Characterization

The compound is validated via:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.61–1.70 (m, CH₂), 2.50 (s, CH₃), 3.32 (t, N–CH₂), 6.90–7.59 (m, aryl-H).

-

IR : Bands at 3266 cm⁻¹ (N–H), 1673 cm⁻¹ (C=O), and 1629 cm⁻¹ (C=N).

-

LC-MS : [M + H]⁺ = 337.4 g/mol, consistent with the molecular formula C₁₉H₁₉N₃OS.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4 and Carboxamide Groups

Key structural analogs differ in substituents at position 4 of the tetrahydropyrimidine ring and the aryl group attached to the carboxamide. These modifications influence physical properties and biological activities:

*Calculated based on molecular formulas.

Key Observations:

- Halogenated Aryl Groups: Bromine and chlorine at position 4 (e.g., 9a , 455927-22-7 ) increase molecular weight and often yield higher melting points (e.g., 248–250°C for 9a) compared to non-halogenated analogs.

- Ester vs. Carboxamide : Ethyl carboxylate derivatives (e.g., in ) exhibit lower molecular weights and distinct thermal stability (decomposition vs. melting points).

Antimicrobial Activity:

- N-[2-Chloro-4-(trifluoromethyl)phenyl] derivatives (4a–o) demonstrated moderate to potent antimicrobial activity in vitro .

- Target Compound: No antimicrobial data reported, highlighting a research gap.

Antioxidant Potential:

- Furan-2-yl derivatives (e.g., 3c ) showed IC₅₀ = 0.6 mg/mL in DPPH scavenging assays, suggesting substituent-dependent antioxidant efficacy.

Thymidine Phosphorylase (TP) Inhibition:

Biological Activity

N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS: 372975-08-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is . The structure comprises a tetrahydropyrimidine core with a thioxo group and various phenyl substitutions that may influence its biological activity.

Cytotoxicity

Recent studies have shown that compounds similar to N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A series of thiosemicarbazones derived from pyridine showed potent cytotoxicity against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations. The mechanism involved apoptosis characterized by cell shrinkage and chromatin condensation .

Antimicrobial Activity

Research indicates that related compounds have demonstrated antimicrobial properties against several pathogens:

- Study Findings : Compounds derived from similar thioxo-tetrahydropyrimidine structures exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were notably low, suggesting strong efficacy .

The biological activity of N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine is likely attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The thioxo group may facilitate interactions with thiol-containing biomolecules or metal ions, enhancing its cytotoxic potential.

Research Findings Summary

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

- Benzylthio Substituents : Compound 2d (3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-tetrahydrothieno[2,3-d]pyrimidine) showed enhanced activity due to increased lipophilicity and electron-withdrawing effects .

- Methylphenyl vs. Halogenated Aryl Groups : 2,3-Dimethylphenyl improves solubility but reduces potency compared to chlorophenyl analogs. Balance between hydrophobicity and hydrogen-bonding capacity is critical .

Advanced: How can researchers resolve contradictions in reported biological data?

- Standardized Assays : Use consistent bacterial strains (e.g., ATCC 27853 for P. aeruginosa) and broth microdilution methods to minimize variability .

- Control for Stereochemistry : Chiral HPLC to isolate enantiomers, as racemic mixtures may obscure activity trends .

- Metabolic Stability Testing : Assess compound degradation in bacterial culture media (e.g., via LC-MS) to differentiate intrinsic activity from artifactual results .

Advanced: What conformational features impact binding to biological targets?

- Dihedral Angles : X-ray crystallography of analogous compounds reveals dihedral angles (12–86°) between the pyrimidine ring and aryl substituents, influencing steric interactions with enzyme active sites .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize bioactive conformations. For example, the thioxo group participates in hydrogen bonding with bacterial DNA gyrase .

Advanced: How do solvent and temperature affect synthesis reproducibility?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing intermediates. Ethanol promotes cyclization via dehydration .

- Temperature Gradients : Stepwise heating (60°C → 120°C) prevents side reactions like premature ring closure. Microwave-assisted synthesis can reduce reaction time by 40% .

Advanced: What strategies improve purity assessment for this compound?

- HPLC Method : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable with gradient elution .

- Recrystallization : Use ethanol/water (7:3) to remove unreacted precursors. Monitor by TLC (R 0.5 in ethyl acetate/hexane) .

Advanced: How does this compound compare structurally and functionally to its analogs?

- Thieno[2,3-d]pyrimidine vs. Tetrahydropyrimidine : The thiophene-fused analog () shows higher cytotoxicity but lower solubility. The tetrahydropyrimidine core improves metabolic stability .

- Substituent Effects : Fluorophenyl analogs (e.g., from ) exhibit stronger enzyme inhibition but higher toxicity, while methylphenyl derivatives offer a safer profile .

Advanced: What computational methods predict the compound’s pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways.

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability (55–60%), guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.